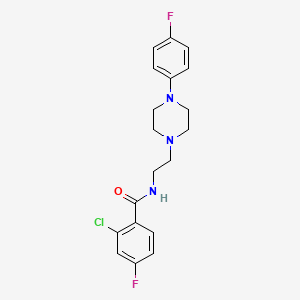

2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-chloro-4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .

Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with chlorine and fluorine substituents at the 2 and 4 positions, respectively. Attached to the benzene ring via an amide linkage is an ethyl chain, which is further connected to a piperazine ring. The piperazine ring is substituted with a 4-fluorophenyl group .Chemical Reactions Analysis

Benzamides, including this compound, can undergo a variety of reactions. For example, they can react with Grignard reagents to form ketones. They can also undergo hydrolysis to form benzoic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of electronegative atoms like fluorine and chlorine could increase the compound’s polarity, affecting its solubility and reactivity .Applications De Recherche Scientifique

Enzymatic Production of Fluorocatechols

This compound has been used in the enzymatic production of fluorocatechols . Fluorocatechols are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Herbicide Saflufenacil Intermediate

The compound is an important intermediate in the synthesis of the herbicide saflufenacil . Saflufenacil is a potent herbicide used for controlling a wide range of weeds.

Antiviral Activity

Indole derivatives, which share a similar structure with this compound, have shown antiviral activity . They have been found to inhibit a broad range of RNA and DNA viruses.

Anti-inflammatory and Analgesic Activities

Some derivatives of this compound have shown anti-inflammatory and analgesic activities . These properties make them potential candidates for the development of new drugs for pain and inflammation management.

Antioxidant Activity

Indole derivatives, similar to this compound, have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have also shown antimicrobial activity . They have the potential to be developed into new antimicrobial agents to combat resistant strains of bacteria and other microbes.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF2N3O/c20-18-13-15(22)3-6-17(18)19(26)23-7-8-24-9-11-25(12-10-24)16-4-1-14(21)2-5-16/h1-6,13H,7-12H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGXZXYBSHLYYEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)

![(E)-2-cyano-3-(3-methoxyphenyl)-N-[2-morpholin-4-yl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2444615.png)

![N-(3-cyanothiolan-3-yl)-1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B2444619.png)

![3-(2-Furylmethylthio)-1-(2-thienyl)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2444628.png)